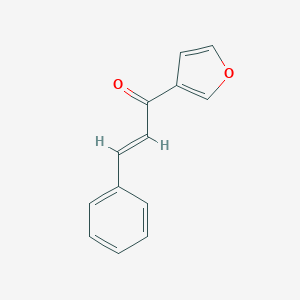

(E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(12-8-9-15-10-12)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYOLMHIUIJCQE-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Place of Chalcones and Furan Chalcones in Medicinal Chemistry

Chalcones are natural pigments found in many plants and are considered precursors to flavonoids and isoflavonoids. jetir.org Their fundamental structure, chemically known as 1,3-diphenyl-2-propen-1-one, consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. iiarjournals.orgijarsct.co.innih.gov This reactive ketoethylenic group is a key determinant of their broad spectrum of biological activities. ijarsct.co.inscienceopen.com

In medicinal chemistry, chalcones are recognized as a "privileged scaffold" due to their versatile pharmacological profile. Research has extensively documented their potential as anti-inflammatory, antibacterial, antifungal, antioxidant, and anticancer agents. iiarjournals.orgiiarjournals.orgacs.orgnih.gov The simple chemistry of the chalcone (B49325) backbone allows for straightforward synthesis and modification, making it an attractive template for developing new therapeutic agents. nih.govmdpi.com

The incorporation of a furan (B31954) ring into the chalcone structure gives rise to furan chalcones, a subclass that has shown unique and potent biological effects. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, can significantly influence the molecule's electronic properties, solubility, and ability to interact with biological targets. researchgate.net Studies on various furan chalcones have revealed promising activities, including antiproliferative and antimicrobial properties, highlighting the importance of this heterocyclic system in drug design. nih.govnih.gov

Reported Pharmacological Activities of the Chalcone Scaffold

| Pharmacological Activity | Reference |

|---|---|

| Anticancer / Antiproliferative | iiarjournals.orgnih.gov |

| Anti-inflammatory | iiarjournals.orgacs.org |

| Antimicrobial (Antibacterial & Antifungal) | nih.govnih.gov |

| Antioxidant | iiarjournals.org |

| Antiviral | acs.org |

| Antimalarial | acs.org |

| Antileishmanial | scienceopen.com |

E 1 3 Furanyl 3 Phenyl 2 Propen 1 One: a Model for Scientific Study

The primary method for synthesizing chalcones, including (E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one, is the Claisen-Schmidt condensation. ijarsct.co.inmdpi.com This reaction involves the base-catalyzed condensation of an appropriate ketone and aldehyde. nih.gov For the title compound, this would involve the reaction of 3-acetylfuran with benzaldehyde (B42025). Various catalysts and reaction conditions can be employed to optimize the yield and purity of the final product. rjlbpcs.com

Common Synthetic Methods for Chalcone (B49325) Synthesis

| Method | Description | Reference |

|---|---|---|

| Claisen-Schmidt Condensation | Base- or acid-catalyzed reaction between an acetophenone (B1666503) derivative and a benzaldehyde derivative. It is the most common and straightforward method. | ijarsct.co.inmdpi.com |

| Coupling Reactions | Involves coupling of reactants like benzaldehyde and phenylacetylene (B144264) in the presence of a catalyst. | mdpi.com |

| One-Pot Synthesis | A strategy that combines multiple reaction steps without isolating intermediates, improving efficiency. For example, in-situ generation of benzaldehyde from phenylmethanol followed by condensation. | mdpi.com |

Current Research Landscape and Future Directions

Systematic and Common Nomenclature of this compound

The compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure. The "(E)" prefix specifies the stereochemistry of the double bond, indicating that the substituent groups are on opposite sides. The core structure is a "2-propen-1-one," a three-carbon chain with a double bond and a ketone functional group. This backbone is substituted with a phenyl group at the third carbon position and a 3-furanyl group at the first carbon position.

Commonly, this compound is classified as a chalcone. Chalcones are biogenetic precursors to flavonoids and are characterized by a 1,3-diaryl-2-propen-1-one framework. In this case, one of the aryl groups is a phenyl ring, and the other is a furanyl ring attached at its 3-position. The CAS Registry Number for this specific compound is 160560-19-0.

Stereochemical Purity and Geometrical Configuration: Analysis of the (E)-Isomerism

The designation "(E)" (from the German entgegen, meaning opposite) unequivocally defines the geometrical configuration around the carbon-carbon double bond of the propenone bridge. This indicates that the bulky phenyl and 1-(3-furanyl)carbonyl groups are positioned on opposite sides of the double bond, which is generally the more thermodynamically stable configuration for chalcones due to reduced steric hindrance. The stereochemical purity is crucial as the (Z)-isomer would exhibit different physical and chemical properties. While synthetic procedures for chalcones, typically the Claisen-Schmidt condensation, predominantly yield the (E)-isomer, detailed studies quantifying the stereochemical purity of this specific 3-furanyl chalcone are not extensively reported.

Solid-State Structural Elucidation

A thorough search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. The following subsections, therefore, highlight the type of information that would be derived from such a study, which is currently unavailable for this compound.

Crystal Packing Motifs and Supramolecular Architecture

Information on how individual molecules of this compound arrange themselves in the solid state is not available. Crystal packing analysis would reveal the formation of common structural motifs like herringbone, lamellar, or π-stacked arrangements, which are crucial in determining the material's properties.

Intermolecular Interactions: C-H···O Hydrogen Bonding and C-H···π Interactions

The presence of a carbonyl oxygen atom as a hydrogen bond acceptor and aromatic C-H groups as potential donors suggests that weak C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. Additionally, the aromatic furanyl and phenyl rings could participate in C-H···π and potentially π-π stacking interactions. However, without experimental crystal structure data, the nature, geometry, and energetic contributions of these non-covalent interactions cannot be detailed.

Optimization of Established Synthetic Pathways

The synthesis of this compound is most commonly achieved through the Claisen-Schmidt condensation, a reliable and widely used method for forming α,β-unsaturated ketones. nih.govrsc.org Ongoing research focuses on optimizing this pathway to enhance yields, reduce reaction times, and improve its environmental footprint.

Refinements in Base-Catalyzed Claisen-Schmidt Condensation Protocols

The traditional Claisen-Schmidt condensation involves the base-catalyzed reaction between an appropriate ketone and an aldehyde that lacks α-hydrogens. nih.gov For the target compound, this involves the reaction of 3-acetylfuran and benzaldehyde (B42025). Refinements to this protocol have explored various bases, solvents, and reaction conditions to optimize the synthesis.

Commonly used bases include aqueous alkaline solutions like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in an alcohol solvent, such as ethanol. acs.org The choice of base and its concentration can significantly influence reaction rates and the formation of side products. One of the main limitations of these traditional homogenous catalytic procedures is the need for significant quantities of the catalyst and a subsequent neutralization step with mineral acids, which generates substantial liquid waste. ekb.eg

To address these drawbacks, heterogeneous catalysis and solvent-free conditions represent significant refinements. Solid acid catalysts, for instance, have been shown to effectively catalyze Claisen-Schmidt condensations under solvent-free conditions, offering advantages such as high yields, simplified product isolation, mild reaction conditions, high selectivity, and easy catalyst recovery and reuse. rsc.org

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation

| Catalyst Type | Typical Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH | Ethanol/Water, Room Temp. | Well-established, simple | Catalyst neutralization required, waste generation ekb.eg |

| Heterogeneous Acid | Solid Acid (e.g., HAlMSN) | Solvent-free, Low Temp. | High yield, easy work-up, reusable catalyst rsc.org | Catalyst preparation may be complex |

| Micellar Media | NaOH, CTAB/Tween 80 | Aqueous | Improved sustainability, reduced organic solvent acs.org | Surfactant may complicate purification |

Innovations in Microwave-Assisted Synthetic Approaches

A significant innovation in the synthesis of chalcones, including furan-containing derivatives, is the application of microwave irradiation. researchgate.netnih.gov Microwave-assisted organic synthesis has emerged as a powerful tool that often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction efficiency. mdpi.comnih.govazom.com

Compared to conventional heating methods that can require several hours to complete, microwave-assisted Claisen-Schmidt condensations can often be finished within minutes. azom.com This rapid heating, combined with the potential for solvent-free conditions, aligns with the principles of green chemistry by reducing energy consumption and solvent waste. azom.com The direct absorption of microwave energy by the polar reagents often leads to a more uniform and efficient heating profile, minimizing the formation of side products that can occur with prolonged heating in conventional methods.

Table 2: Conventional vs. Microwave-Assisted Synthesis of Chalcones

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes azom.com |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires organic solvents | Can be solvent-free azom.com |

| Product Yield | Moderate to High | Often higher |

| Side Products | More likely due to prolonged heating | Minimized due to rapid, uniform heating |

Regiospecific Applications in Complex Chemical Synthesis

The enone functionality of the this compound scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic systems. acs.org

Role as a Key Intermediate in 3,4-Disubstituted Furan Synthesis

While chalcones are well-established precursors for a variety of five- and six-membered heterocycles like pyrazolines and pyrimidines, their specific role as a key intermediate in the synthesis of new 3,4-disubstituted furan rings is not a widely documented pathway. The synthesis of 3,4-disubstituted furans typically proceeds through other routes, such as those starting from 3,4-bis(silyl) or 3,4-bis(stannyl) furans, which allow for regiospecific ipso-substitution. researchgate.net

However, the inherent reactivity of the α,β-unsaturated ketone system in chalcones provides theoretical pathways for constructing furan rings. For example, the 1,4-dicarbonyl compounds necessary for a Paal-Knorr furan synthesis could potentially be derived from chalcone precursors through various addition and oxidation sequences. organic-chemistry.org Despite this, direct, high-yield conversions of chalcones like this compound into different, more complex 3,4-disubstituted furans are not a prominent feature in the current synthetic literature. The focus remains on utilizing them to build other heterocyclic systems or on modifying the existing furan and phenyl rings.

Development of Novel Analogues and Derivatives of the this compound Scaffold

The development of novel analogues of this compound is a key area of research, driven by the desire to create compounds with tailored properties. This often involves strategic modifications to the aromatic rings of the chalcone scaffold.

Strategies for Modification of the Furan Ring

The furan ring within the chalcone structure is not merely a passive component; it is a reactive handle that can be chemically modified to produce a diverse range of derivatives. Furan's unique reactivity allows for several modification strategies.

One significant strategy involves the oxidative dearomatization of the furan ring. Depending on the oxidizing agent and subsequent reaction conditions, the furan ring can act as a synthon that, upon ring-opening, yields valuable 1,4-dicarbonyl compounds or other functionalized linear systems. nih.govresearchgate.net These intermediates can then be used in subsequent cyclization reactions to form new carbo- or heterocyclic structures. This approach transforms the furan moiety into a masked functional group, greatly expanding the synthetic utility of the original chalcone.

Another approach is to perform substitutions on the furan ring itself. Furans can undergo electrophilic substitution, although the presence of the deactivating carbonyl group in the chalcone structure must be considered. researchgate.net More advanced methods could involve palladium-catalyzed cross-coupling reactions to introduce new substituents onto the furan ring, a common strategy for building molecular complexity in furan-containing molecules. numberanalytics.com Furthermore, a proactive strategy involves synthesizing substituted 3-acetylfuran precursors first and then using these modified building blocks in the Claisen-Schmidt condensation to generate chalcones with pre-designed furan ring substitutions.

Strategies for Modification of the Phenyl Ring

The modification of the phenyl ring in this compound, a chalcone derivative, is most commonly achieved through the selection of an appropriately substituted benzaldehyde as a starting material in a Claisen-Schmidt condensation reaction. This classic and versatile method involves the base-catalyzed reaction of a ketone with an aldehyde to form an α,β-unsaturated ketone. In this specific synthesis, 1-(3-furanyl)ethanone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. nih.govrasayanjournal.co.in

The choice of the substituted benzaldehyde directly determines the nature and position of the substituents on the phenyl ring of the final chalcone product. This strategy allows for the introduction of a wide array of functional groups, including electron-donating groups (e.g., methoxy (B1213986), methyl, hydroxy) and electron-withdrawing groups (e.g., chloro, nitro). The electronic properties of these substituents can significantly influence the chemical and physical properties of the resulting chalcone. nih.govbiointerfaceresearch.com

The general reaction scheme is as follows:

Scheme 1: General synthesis of phenyl ring-substituted this compound derivatives via Claisen-Schmidt condensation.

Below is a table summarizing various substituted benzaldehydes that can be used to synthesize derivatives of the title compound, based on established methodologies for analogous chalcones.

Table 1: Phenyl Ring Modification via Substituted Benzaldehydes

| Substituted Benzaldehyde | Resulting Phenyl Ring Substitution | Reference Chalcone Derivative Name |

| Benzaldehyde | Unsubstituted | This compound |

| 4-Methoxybenzaldehyde | 4-Methoxy | (E)-1-(3-Furanyl)-3-(4-methoxyphenyl)-2-propen-1-one |

| 4-Chlorobenzaldehyde | 4-Chloro | (E)-1-(3-Furanyl)-3-(4-chlorophenyl)-2-propen-1-one |

| 4-Nitrobenzaldehyde | 4-Nitro | (E)-1-(3-Furanyl)-3-(4-nitrophenyl)-2-propen-1-one |

| 4-Methylbenzaldehyde | 4-Methyl | (E)-1-(3-Furanyl)-3-(p-tolyl)-2-propen-1-one |

| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxy | (E)-3-(3,4-Dimethoxyphenyl)-1-(3-furanyl)-2-propen-1-one |

Exploration of Substitutions on the Propenone Bridge

The propenone bridge of chalcones is a reactive α,β-unsaturated carbonyl system, which serves as a prime target for various chemical modifications, primarily through nucleophilic conjugate addition (Michael addition). researchgate.net This reactivity allows for the introduction of diverse substituents onto the α- and β-carbons of the propenone linker, leading to a wide range of derivatives with altered structures and properties.

Thia-Michael Addition: A prominent modification strategy is the thia-Michael addition, where a thiol is added across the carbon-carbon double bond. srce.hrlew.ro This reaction is typically catalyzed by a base (e.g., triethylamine) and results in the formation of a β-thioether derivative. lew.ro The reaction is highly efficient for creating new carbon-sulfur bonds. For instance, reacting a chalcone with thiophenol yields a 1,3-diphenyl-3-(phenylthio)propan-1-one derivative. cbijournal.com

Cyclopropanation: The Corey-Chaykovsky reaction can be employed to transform the double bond of the propenone bridge into a cyclopropane (B1198618) ring. This reaction involves a sulfur ylide, such as dimethylsulfoxonium methylide, which adds to the α,β-unsaturated ketone to form the three-membered ring system. lew.ro

Hydrogenation: The carbon-carbon double bond of the propenone bridge can be selectively reduced through catalytic hydrogenation. Using catalysts like Palladium on carbon (Pd/C), the C=C bond is saturated to yield the corresponding dihydrochalcone, a 1-(3-furanyl)-3-phenylpropan-1-one derivative, without affecting the carbonyl group or the aromatic rings. lew.ro

Table 2: Examples of Propenone Bridge Modifications on Chalcone Analogues

| Reaction Type | Reagent | Product Type | Reference |

| Thia-Michael Addition | 4-Chlorothiophenol | 3-(Aryl)-3-(4-chlorophenylthio)-1-(heteroaryl)propan-1-one | lew.ro |

| Catalytic Hydrogenation | H₂, Pd/C | 3-(Aryl)-1-(heteroaryl)propan-1-one | lew.ro |

| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | 2-(Aryl)cycloprop-1-yl heteroaryl ketone | lew.ro |

| Aza-Michael Addition | Amines | β-Amino ketone derivatives | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Synthetic Products

The structural elucidation of this compound and its derivatives relies on a combination of advanced spectroscopic techniques. Each method provides specific information that, when combined, confirms the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most powerful tools for characterizing chalcones. The protons of the propenone bridge (H-α and H-β) are particularly diagnostic. They appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The magnitude of the coupling constant (J) between these two protons is crucial for determining the stereochemistry of the double bond. A large coupling constant of 15-16 Hz is indicative of the trans or (E)-configuration, which is the thermodynamically more stable isomer. biointerfaceresearch.comfabad.org.tr The signals for the aromatic protons of the furan and phenyl rings appear in their characteristic regions.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) gives a characteristic signal in the highly deshielded region of δ 187-197 ppm. biointerfaceresearch.comfabad.org.tr The α- and β-carbons of the enone system are also readily identified, typically appearing between δ 116-128 ppm and δ 137-146 ppm, respectively. fabad.org.tr

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. The most prominent absorption band for chalcones is the stretching vibration of the conjugated carbonyl group (νC=O), which typically appears in the range of 1630–1690 cm⁻¹. fabad.org.tr The stretching vibration of the ethylenic double bond (νC=C) is observed around 1550-1610 cm⁻¹. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹. scialert.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds. The molecular ion peak (M⁺) in the mass spectrum confirms the successful synthesis of the target molecule. scialert.net High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition of the molecule with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of chalcones, extending across the two aromatic rings and the propenone bridge, gives rise to strong absorption in the UV-Vis region. Typically, two main absorption bands are observed. The band at a longer wavelength (around 340-390 nm) is attributed to the π→π* transition of the cinnamoyl system, while the band at a shorter wavelength (around 260-300 nm) corresponds to the π→π* transition of the benzoyl system. biointerfaceresearch.com

Table 3: Typical Spectroscopic Data for Chalcone Scaffolds

| Technique | Feature | Typical Range / Value | Significance | Reference |

| ¹H NMR | Vinylic Protons (H-α, H-β) | δ 7.0 - 8.2 ppm | Doublets, confirm enone presence | fabad.org.tr |

| J (Hα-Hβ) | 15 - 16 Hz | Confirms (E)-stereochemistry | biointerfaceresearch.comfabad.org.tr | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 187 - 197 ppm | Identifies the ketone group | biointerfaceresearch.comfabad.org.tr |

| Vinylic Carbons (C-α, C-β) | Cα: δ 116-128, Cβ: δ 137-146 ppm | Identifies the C=C bond carbons | fabad.org.tr | |

| IR | Carbonyl Stretch (νC=O) | 1630 - 1690 cm⁻¹ | Confirms conjugated ketone | fabad.org.trscialert.net |

| Alkene Stretch (νC=C) | 1550 - 1610 cm⁻¹ | Confirms C=C double bond | fabad.org.tr | |

| UV-Vis | π→π* transition | ~260 - 390 nm | Confirms extended conjugation | biointerfaceresearch.com |

Computational Chemistry and Theoretical Investigations of E 1 3 Furanyl 3 Phenyl 2 Propen 1 One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of chalcones, offering a detailed view of their electronic landscape and conformational possibilities.

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has been extensively used to study the electronic structure of chalcone (B49325) derivatives. For a molecule closely related to the title compound, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations with the B3LYP hybrid functional and a 6-311++G(d,p) basis set have been performed to optimize its geometry and analyze its molecular orbitals. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. For (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, the HOMO-LUMO energy gap has been calculated, providing insights into its electronic transitions and reactivity. researchgate.netdergipark.org.tr

Molecular electrostatic potential (MEP) maps are also generated from quantum chemical calculations to identify the electrophilic and nucleophilic sites within the molecule. For furan-containing chalcones, the MEP analysis reveals the regions most susceptible to electrophilic and nucleophilic attack, which is crucial for understanding their interaction with biological macromolecules. researchgate.net

Table 1: Calculated Electronic Properties of a Furan-Containing Chalcone Analogue

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | - | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.33 Debye | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of chalcones is a key determinant of their biological activity. Theoretical studies on furan-containing chalcones have explored their potential energy surfaces (PES) to identify stable conformers. By systematically rotating the dihedral angles of the molecule, researchers can map out the energy landscape and determine the most stable geometric arrangements.

For (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, conformational analysis has been carried out by calculating the PES as a function of the torsion angle around the C-C single bond connecting the furan (B31954) ring to the enone moiety. dergipark.org.tr These calculations, performed using both Hartree-Fock (HF) and DFT methods, have identified syn- and anti-conformers corresponding to low-energy states. dergipark.org.tr The relative energies of these conformers determine their population at a given temperature. The calculated geometric parameters, such as bond lengths and angles for the most stable conformers, show good agreement with experimental data obtained from X-ray crystallography. dergipark.org.trresearchgate.net

Theoretical Reaction Mechanism Studies for Related Chalcone Cyclizations

Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions, such as the cyclization of chalcones.

Computational Probes of Electrocyclization Mechanisms (e.g., Nazarov-type)

The Nazarov cyclization is a 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones. wikipedia.org While (E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one is not a divinyl ketone itself, its furan ring can participate in related electrocyclization reactions. Theoretical studies on the Nazarov cyclization of divinyl ketones provide a framework for understanding the potential cyclization pathways of furan-containing analogues. nih.gov

Computational studies have shown that the Nazarov cyclization proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory ring closure. wikipedia.org For heteroaromatic enones like 2-furyl vinyl ketones, which are traditionally difficult to cyclize using typical acid-mediated methods, flow photochemical approaches have been successful. researchgate.net Theoretical calculations can be employed to investigate the excited-state potential energy surfaces of these reactions to understand the mechanism of photocyclization.

Application of Density Functional Theory (DFT) in Reaction Pathway Elucidation

DFT is widely applied to study the reaction pathways of chalcone cyclizations. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies and the identification of the rate-determining step.

For instance, DFT has been used to study the mechanism of the Claisen-Schmidt condensation, the reaction used to synthesize chalcones. researchgate.net Similar methodologies can be applied to investigate the subsequent cyclization reactions of the resulting chalcones. The role of catalysts and solvent effects can also be incorporated into these theoretical models to provide a more accurate picture of the reaction mechanism.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are invaluable tools in medicinal chemistry for predicting the binding affinity and interaction modes of small molecules with biological targets.

In silico studies of furan-containing chalcones have been performed to investigate their potential as antibacterial and anticancer agents. nih.govnih.gov These studies involve docking the chalcone derivatives into the active sites of specific enzymes or proteins to predict their binding energies and key interactions.

For example, furan-derived chalcones have been docked into the active site of glucosamine-6-phosphate synthase (GlcN-6-P), a target for antimicrobial drugs. mdpi.com These simulations help to understand the structure-activity relationships, identifying which functional groups on the chalcone scaffold are important for binding. The binding pocket of GlcN-6-P involves several key amino acid residues, and the docking studies reveal the hydrogen bonding and hydrophobic interactions between the chalcone and these residues. nih.gov

Similarly, for anticancer applications, furan-thiophene-based chalcones have been docked into the colchicine (B1669291) binding site of tubulin. nih.govnih.gov The results of these docking studies, in terms of binding affinity, can then be correlated with experimental data on the cytotoxic activity of the compounds. nih.govnih.gov While specific docking studies for this compound were not found, the general methodology and findings for analogous furan-containing chalcones provide a strong indication of its potential for molecular interactions with various biological targets.

Table 2: Examples of Protein Targets for Furan-Chalcone Docking Studies

| Protein Target | PDB ID | Therapeutic Area | Reference |

|---|---|---|---|

| Glucosamine-6-phosphate synthase | - | Antibacterial | nih.gov |

| Tubulin (Colchicine binding site) | - | Anticancer | nih.gov |

| Isocitrate lyase | 1F8M | Antitubercular | researchgate.net |

| Enoyl reductase | 1C14 | Antibacterial | ijper.org |

PDB ID not always specified in the provided search results.

Prediction of Ligand-Target Interactions in Biological Systems

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. This method is crucial for understanding the potential mechanism of action of compounds like furan-based chalcones.

Researchers have employed molecular docking to investigate the interactions of furan-chalcone derivatives with a variety of biological targets implicated in different diseases. For instance, in the search for novel antimicrobial agents, furan-derived chalcones were docked into the active site of glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the microbial cell wall biosynthesis pathway. nih.gov The docking studies revealed that potent compounds could bind to the enzyme's active site in a manner similar to the natural substrate. nih.gov

Similarly, in the context of anticancer research, furan-thiophene-based chalcones were investigated in silico against the colchicine binding site of tubulin. nih.gov The binding affinities calculated from these docking studies showed a strong correlation with the experimentally observed anticancer activity, with the most potent compounds exhibiting the best docking scores. nih.gov These studies often reveal specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, which are crucial for the ligand's affinity and selectivity. For example, docking studies of furan chalcones against the urease enzyme helped to elucidate the probable binding modes and mechanisms of inhibition. researchgate.net

The predictive power of these models allows for the rationalization of structure-activity relationships (SAR). For example, studies on furan chalcones as urease inhibitors found that compounds containing chloro and carboxylic acid groups were generally more active than those with nitro and bromo groups, a finding supported by the binding affinities observed in computational screening. researchgate.net

Interactive Table 1: Molecular Docking of Furan-Chalcone Analogues Against Various Biological Targets

| Compound/Analogue | Biological Target | Software Used | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Furan-Thiophene Chalcone (AM4) | Tubulin (Colchicine site) | AutoDock Vina (PyRx) | -9.2 | Val181, Leu248, Ala250, Leu255, Met259, Ala316, Lys352 nih.gov |

| Furan-Thiophene Chalcone (AM1) | Glucosamine-6-Phosphate Synthase | AutoDock Vina (PyRx) | Not Specified | Thr302, Ser303, Ser347, Gln348, Ser349, Thr352, Val399, Ala602 nih.gov |

| Furan Chalcone (4h) | Urease | Autodock-Vina (v1.1.2) | -7.2 | Not Specified researchgate.net |

| Furanyl-indole derivative (6i) | Tubulin (Colchicine site) | Not Specified | Not Specified | Not Specified rsc.org |

In Silico Screening and Virtual Library Design

Building upon the principles of ligand-target interaction prediction, in silico screening involves the computational assessment of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

The chalcone scaffold is well-suited for the design of virtual libraries due to its synthetic accessibility via the Claisen-Schmidt condensation, which allows for the combination of a wide variety of substituted acetophenones and benzaldehydes. hilarispublisher.comnih.gov Researchers have developed specific chalcone virtual libraries for high-throughput virtual screening against diverse biological targets. hilarispublisher.com For example, a virtual library of over 8,000 chalcone compounds was generated and screened against 17 different targets related to cancer, inflammation, and infectious diseases, including COX-1, COX-2, and HIV-1 integrase. hilarispublisher.com

The process of virtual library design and screening typically involves several steps:

Scaffold Selection: A core structure, such as the 1,3-diaryl-2-propen-1-one of chalcones, is chosen. nih.gov

Combinatorial Enumeration: A diverse range of substituents is computationally added to the core scaffold to generate a large library of virtual compounds.

Property Filtering: The library is filtered based on physicochemical properties to ensure drug-likeness, often using criteria like Lipinski's rule of five. mdpi.com

Molecular Docking: The filtered library is then docked against the three-dimensional structure of a specific biological target. mdpi.comresearchgate.net

Hit Selection: Compounds are ranked based on their docking scores and predicted binding modes, and the top-ranking virtual "hits" are selected for synthesis and biological evaluation. researchgate.net

This strategy has been successfully applied to identify chalcone-based inhibitors for various targets. For instance, a virtual screening of chalcone derivatives led to the identification of potent agonists for peroxisome proliferator-activated receptors (PPARα), which are important targets for hypolipidemic drugs. researchgate.net Similarly, screening of a chalcone-based library against 14 different host- and virus-based targets was used to identify potential inhibitors for SARS-CoV-2. mdpi.com

Interactive Table 2: Examples of Virtual Screening Campaigns with Chalcone Libraries

| Library Size | Target(s) | Screening Method | Key Findings/Identified Hits |

|---|---|---|---|

| 8,063 compounds | 17 targets including HIV-1 integrase, MRSA pyruvate (B1213749) kinase, COX-1, COX-2 | Docking using AutoDock Vina | Identification of potential inhibitors for multiple disease-related targets. hilarispublisher.com |

| 757 compounds | 14 host- and virus-based targets for SARS-CoV-2 (e.g., 3CLpro, PLpro) | Molecular Docking (AutoDock Vina) | Identified chalcone structures that could selectively interact with 3CLpro or PLpro active sites. mdpi.com |

| 37 compounds (designed) | Peroxisome proliferator-activated receptors (PPARα) | Virtual Screening Approach | Six compounds were selected for synthesis; all were found to be potent PPARα agonists. researchgate.net |

Biological Activities and Mechanistic Insights of E 1 3 Furanyl 3 Phenyl 2 Propen 1 One and Furan Chalcones

Enzyme Inhibition Potentials

The furan (B31954) chalcone (B49325) scaffold is a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a diverse array of enzymes critical to various pathological processes.

Urease, a nickel-containing metalloenzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, by catalyzing the hydrolysis of urea. This action increases the local pH, protecting the bacteria from the acidic environment of the stomach. Inhibition of urease is therefore a key strategy for combating these pathogens.

Furan chalcone derivatives have emerged as potent urease inhibitors. researchgate.netrjraap.com The mechanism of inhibition is believed to involve the interaction of the chalcone's α,β-unsaturated carbonyl system with the sulfhydryl groups of cysteine residues in the active site of the urease enzyme. Additionally, molecular docking studies suggest that these compounds can chelate the nickel ions within the enzyme's active site, further disrupting its catalytic function.

The structure-activity relationship (SAR) of furan chalcones reveals that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency. researchgate.netacs.org Electron-withdrawing groups, such as chloro and nitro groups, often enhance urease inhibitory activity. researchgate.net For instance, furan chalcones with dichloro substitutions on the phenyl ring have shown exceptionally high inhibitory potential, in some cases surpassing the standard drug, thiourea. researchgate.netresearchgate.net The position of these substituents is also critical; a 2,5-dichloro substitution pattern has been found to be more effective than a 3,5-dichloro pattern. researchgate.netacs.org

| Compound Name | Substitution on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | 2,5-dichloro | 16.13 ± 2.45 |

| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | 2-chloro | 18.75 ± 0.85 |

| 1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | 3,4-dichloro | 21.05 ± 3.52 |

| 1-phenyl-3-[5-(2',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | 2,4-dichloro | 33.96 ± 9.61 |

| Thiourea (Reference) | N/A | 21.25 ± 0.15 |

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin (B1238610) pigment synthesis. biomedpharmajournal.org Its inhibition is a major focus in the development of treatments for hyperpigmentation disorders and is also relevant in preventing the undesirable browning of fruits and vegetables. biomedpharmajournal.orgnih.gov Chalcones, including those with furan and thiophene (B33073) rings, have been identified as a promising class of tyrosinase inhibitors. nih.govacs.org

The primary mechanism of inhibition by chalcone derivatives is competitive inhibition. researchgate.netnih.gov These molecules can mimic the structure of the natural substrate, L-tyrosine, and bind to the binuclear copper active site of the enzyme. researchgate.netnih.gov This interaction can involve chelation of the copper ions, which prevents the substrate from binding and being oxidized. researchgate.netnih.gov The inhibitory potency is highly dependent on the substitution pattern, particularly the presence of hydroxyl groups on the aromatic rings, which are crucial for effective binding and chelation. researchgate.netnih.gov For example, chalcones with a 2,4-dihydroxy substitution pattern have demonstrated potent inhibitory effects. nih.gov

Studies have shown that furan and other heterocyclic chalcones can inhibit both mushroom tyrosinase, which is commonly used for screening, and bacterial tyrosinase. mdpi.com While many inhibitors are identified using mushroom tyrosinase, there can be significant differences in activity against the human isoform. Therefore, direct evaluation against human tyrosinase is critical for clinical relevance. The structural similarities between furan chalcones and known tyrosinase inhibitors suggest their potential as effective agents for modulating both microbial and human tyrosinase activity.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. This cell wall is essential for the bacterium's survival, virulence, and resistance to drugs. Polyketide Synthase 13 (Pks13) is a crucial enzyme involved in the final condensation step of mycolic acid biosynthesis. mdpi.comnih.govbiointerfaceresearch.com Its essential role and absence in mammals make it an attractive target for the development of new anti-tubercular drugs. mdpi.combiointerfaceresearch.com

Several classes of compounds, including benzofurans and thiophenes, which are structurally related to furan chalcones, have been identified as inhibitors of Pks13. mdpi.comnih.gov These inhibitors typically target the thioesterase domain of Pks13, which is responsible for the final acyl transfer reactions. mdpi.com The exploration of furan-based chalcones as Pks13 inhibitors is a promising area of research. mdpi.com While some studies on furan chalcones against Mtb have focused on other targets like the enoyl-acyl carrier protein reductase (InhA), the structural features of these compounds make them viable candidates for Pks13 inhibition. nih.govnih.gov

The biological activity of furan chalcones extends to several other enzymes implicated in various diseases.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Chalcones are well-documented inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway through the production of prostaglandins. nih.govnih.govnih.gov Some derivatives show selectivity for COX-2, which is an advantageous trait for anti-inflammatory drugs as it reduces gastrointestinal side effects associated with COX-1 inhibition. rjraap.comnih.gov Furthermore, chalcones have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes. nih.govmdpi.comnih.gov The ability to inhibit both COX and LOX pathways makes these compounds attractive dual-action anti-inflammatory agents.

Monoamine Oxidase (MAO): Recent studies have highlighted furan-based chalcones as potent, selective, and reversible inhibitors of monoamine oxidase-B (MAO-B). tandfonline.com MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. Specific furan chalcones have shown high potency and selectivity for MAO-B over the MAO-A isoform. tandfonline.com

Other Targets: The versatility of the chalcone scaffold allows for interaction with a broad range of other enzymes. These include bacterial protein tyrosine phosphatases (MtbPtpA and MtbPtpB), α-glucosidase (an anti-diabetic target), and aldose reductase, which is implicated in diabetic complications. nih.gov

Antimicrobial Activities

Furan chalcones possess a notable spectrum of antimicrobial activities, positioning them as potential leads for the development of new anti-infective agents to combat the growing challenge of antimicrobial resistance.

Chalcones containing a furan ring have demonstrated efficacy against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species. nih.govnih.gov Their antibacterial activity is often attributed to their ability to interact with microbial enzymes or disrupt cell membrane integrity. Molecular docking studies have suggested that furan chalcones may target enzymes like glucosamine-6-phosphate synthase, which is involved in the biosynthesis of the bacterial cell wall. nih.gov

The spectrum of action includes clinically relevant bacteria such as Staphylococcus aureus (including multidrug-resistant strains, MRSA), Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.govtandfonline.comnih.gov The specific substitutions on the chalcone backbone play a critical role in determining the potency and spectrum of antibacterial activity. For instance, the presence of trifluoromethyl groups or specific halogen substitutions can significantly enhance efficacy. nih.gov

| Bacterial Strain | Gram Stain | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Active |

| Streptococcus pyogenes | Gram-positive | Active |

| Escherichia coli | Gram-negative | Active |

| Pseudomonas aeruginosa | Gram-negative | Active |

| Mycobacterium tuberculosis | N/A (Acid-fast) | Active |

In addition to common bacterial pathogens, furan chalcones have shown promising activity against Mycobacterium tuberculosis. nih.gov This activity is particularly significant given the global health threat posed by tuberculosis and the emergence of drug-resistant strains.

Antiviral Properties of Chalcone Derivatives

Chalcone derivatives, including those with a furan ring, have been a subject of interest in the search for new antiviral agents. Research has shown that these compounds can exhibit activity against a range of viruses. For instance, certain chalcones have demonstrated the ability to inhibit viral replication and enzymes crucial for the life cycle of viruses. One study highlighted a series of chalcone derivatives that were synthesized and evaluated for their antiviral activity against the hepatitis C virus (HCV). These compounds were found to inhibit the HCV NS3/4A protease, an essential enzyme for viral replication.

Another area of investigation has been the activity of chalcones against the influenza virus. Some furan-containing chalcones have been shown to inhibit the neuraminidase enzyme of the influenza virus, which is critical for the release of new virus particles from infected cells. The structure-activity relationship studies in this area suggest that the substitution pattern on both the aryl ring and the furan ring plays a significant role in the antiviral potency.

Antifungal Research Trajectories

The antifungal potential of chalcones, including furan derivatives, is a well-documented area of research. These compounds have shown efficacy against a variety of fungal pathogens, including those of clinical and agricultural importance. The mechanism of their antifungal action is often attributed to their ability to disrupt the fungal cell membrane, inhibit key enzymes, or interfere with fungal cell wall synthesis.

A study investigating a series of furan-containing chalcones reported their significant antifungal activity against several fungal strains. The research indicated that the presence and position of substituents on the aromatic rings influence the antifungal efficacy. For example, some derivatives have shown potent activity against Candida albicans, a common cause of fungal infections in humans. The lipophilicity of the chalcone molecule has been identified as a critical factor for its antifungal activity, as it facilitates the passage of the compound through the fungal cell membrane.

Investigation of Antitrichomonal Activity in Chalcone Scaffolds

Research into the antitrichomonal activity of chalcones has revealed their potential as therapeutic agents against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis. Several studies have synthesized and evaluated chalcone derivatives for their efficacy against this parasite. The mechanism of action is thought to involve the inhibition of key parasitic enzymes or the disruption of its cellular processes.

In one study, a series of chalcones were synthesized and tested for their in vitro activity against T. vaginalis. The results demonstrated that several of the tested compounds exhibited significant antitrichomonal activity, with some derivatives being more potent than the standard drug metronidazole. Structure-activity relationship analyses have suggested that the electronic and steric properties of the substituents on the aromatic rings of the chalcone scaffold are crucial for their antitrichomonal effects.

Antiproliferative and Antitumor Research Paradigms

Cellular Mechanisms of Action: Inhibition of Cell Proliferation and Apoptosis Induction

Furan chalcones have emerged as a promising class of compounds in the field of anticancer research, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The antiproliferative effects of these compounds are often mediated through their interaction with key cellular targets involved in cell cycle regulation and apoptosis (programmed cell death).

One of the primary mechanisms by which furan chalcones exert their antiproliferative effects is by inducing cell cycle arrest, often at the G2/M phase. This prevents the cancer cells from dividing and proliferating. Furthermore, these compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that play a essential role in the execution of apoptosis, and the modulation of the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

A study on a series of synthetic chalcone analogues revealed their potent cytotoxic activity against human cancer cell lines. The study highlighted that these compounds induced apoptosis, as evidenced by DNA fragmentation and the activation of caspase-3.

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

| Human leukemia (HL-60) | Chalcone Analogue 1 | 2.5 | Apoptosis induction, Caspase-3 activation |

| Human breast cancer (MCF-7) | Chalcone Analogue 2 | 5.1 | G2/M cell cycle arrest |

| Human colon cancer (HCT-116) | Chalcone Analogue 3 | 3.8 | Induction of DNA fragmentation |

Antimitotic and Antitumor-Promoting Activities

In addition to their direct antiproliferative effects, furan chalcones have also been investigated for their antimitotic and antitumor-promoting activities. The antimitotic activity of these compounds is often linked to their ability to interfere with the dynamics of microtubules, which are essential components of the mitotic spindle. By disrupting microtubule polymerization, these chalcones can arrest cells in mitosis, leading to cell death.

Several studies have demonstrated that certain chalcone derivatives can bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the cytoskeleton not only affects cell division but can also interfere with other cellular processes such as cell motility and intracellular transport, which are crucial for cancer metastasis.

Furthermore, some furan chalcones have been shown to possess antitumor-promoting activity. They can inhibit the activity of certain enzymes, such as protein kinase C, which are involved in the signaling pathways that promote tumor growth and progression.

Anti-inflammatory and Antioxidant Mechanistic Studies

The anti-inflammatory and antioxidant properties of furan chalcones have been extensively studied. Their anti-inflammatory effects are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is typically achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The antioxidant activity of furan chalcones is primarily due to their ability to scavenge free radicals and reactive oxygen species (ROS). The presence of a Michael acceptor system (the α,β-unsaturated ketone moiety) in the chalcone scaffold is believed to be important for this activity. These compounds can also enhance the activity of endogenous antioxidant enzymes.

A study investigating the anti-inflammatory and antioxidant activities of a series of chalcones found that they could effectively inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages. The study also demonstrated their ability to scavenge the DPPH radical, a stable free radical, indicating their potent antioxidant potential.

| Compound | NO Inhibition (IC50, µM) | DPPH Scavenging Activity (IC50, µM) |

| Furan Chalcone A | 12.5 | 25.1 |

| Furan Chalcone B | 9.8 | 18.7 |

| Furan Chalcone C | 15.2 | 30.5 |

Monoamine Oxidase (MAO) Inhibition within the Chalcone Structural Class

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Their inhibition can be a therapeutic strategy for neurological disorders like depression and Parkinson's disease. Several studies have explored the potential of furan chalcones as MAO inhibitors, demonstrating that these compounds can exhibit potent and selective activity.

A systematic investigation into a series of furanochalcones revealed their significant inhibitory effects, particularly on MAO-B. nih.gov These furan-substituted phenylpropenones generally displayed moderate to good inhibitory activity against MAO-B, with weak or no inhibition of the MAO-A isoform. nih.gov A noteworthy finding from this research was that, unlike many other chalcone-based inhibitors, these furan derivatives acted as reversible and competitive inhibitors of MAO-B. nih.gov

Further research on 5-phenylnitro-bearing furan-based chalcones has identified compounds with exceptionally high inhibitory potential and selectivity for MAO-B. tandfonline.comnih.gov Kinetic and reversibility tests confirmed that the most potent of these compounds were competitive and reversible MAO-B inhibitors. tandfonline.comnih.gov Molecular docking and dynamics simulations have provided insights into the binding mechanisms, suggesting that these furan chalcones form stable interactions within the MAO-B active site. tandfonline.com

The inhibitory activities of several furan chalcones against MAO-A and MAO-B are summarized in the table below.

| Compound Name | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one | 28.6 | 0.174 | 164.37 |

| KD1 | >40 | 0.023 ± 0.004 | >1739.13 |

| KD9 | >40 | 0.015 ± 0.001 | >2666.67 |

| KD4 | >40 | 0.43 ± 0.06 | >93.02 |

| KD11 | >40 | 0.034 ± 0.006 | >1176.47 |

| KD13 | >40 | 0.029 ± 0.007 | >1379.31 |

Data sourced from multiple studies. nih.govtandfonline.com

Exploration of Other Bioactive Pathways and Pharmacological Targets

Beyond their effects on monoamine oxidase, furan chalcones have demonstrated a broad spectrum of other biological activities, targeting various pathways and showing potential in the treatment of a range of diseases.

Anticancer Activity:

Furan-containing chalcones have been investigated for their antiproliferative effects against several human cancer cell lines. Studies have shown that the presence of a furan ring can significantly enhance the anticancer activity of the chalcone scaffold. iiarjournals.org For instance, furan-fused chalcones have demonstrated notable activity against promyelocytic leukemia cells. iiarjournals.org

Novel hybrid chalcones incorporating furan and pyrazole (B372694) or thiophene and pyrazole moieties have been synthesized and evaluated for their in vitro anticancer activities against human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549) cell lines. nih.gov Certain compounds within this series exhibited promising activity, with IC50 values comparable to the standard drug doxorubicin (B1662922) against A549 and HepG2 cells. nih.gov Mechanistic studies have suggested that these compounds can induce DNA damage and fragmentation in cancer cells. nih.gov Furthermore, chalcones bearing indole (B1671886) and furan groups have shown high cytotoxicity against specific cancer cell lines. mdpi.com

Anti-inflammatory Activity:

The anti-inflammatory properties of furan derivatives, including chalcones, have been attributed to several mechanisms. These include the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, as well as the regulation of the expression of inflammatory mediators at the mRNA level. nih.gov Some chalcone analogues have been shown to exert their anti-inflammatory effects by inhibiting the production of NO and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. rsc.org Mechanistic studies have pointed towards the modulation of signaling pathways like NF-κB and JNK as a key aspect of their anti-inflammatory action. rsc.org

Antimicrobial and Antifungal Activity:

Furan-based chalcones have also been explored for their potential as antimicrobial agents. nih.govbenthamdirect.com A study on furan-based chalcone derivatives synthesized via the Claisen-Schmidt condensation reaction revealed their activity against various microbial species, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govbenthamdirect.com For example, 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one was identified as a promising antimicrobial agent against Enterococcus faecalis and Candida albicans. benthamdirect.comingentaconnect.com The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the aromatic rings. benthamdirect.com

Structure Activity Relationship Sar and Rational Design of E 1 3 Furanyl 3 Phenyl 2 Propen 1 One Derivatives

Correlating Substituent Effects with Biological Efficacy

The biological activity of chalcone (B49325) derivatives is significantly influenced by the nature and position of substituents on both the furan (B31954) and phenyl rings. These modifications alter the molecule's electronic, steric, and hydrophobic properties, which in turn affect its interaction with biological targets.

The electronic nature of substituents on the aromatic rings plays a pivotal role in modulating the biological efficacy of furan-chalcone derivatives. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the entire molecule, particularly the reactive α,β-unsaturated carbonyl moiety, which is often crucial for biological activity. researchgate.netacs.org

Research into various furan-chalcone derivatives has demonstrated clear trends. For instance, in a study on urease inhibitors, compounds featuring electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) on the phenyl ring showed significant activity. researchgate.net Specifically, the presence of a nitro group at the para position of the phenyl ring was found to be important for antimicrobial activity in a series of 1-(4-cyanophenyl)-3-(5-aryl-2-furyl)-2-propen-1-one derivatives. eurekaselect.com The introduction of a second nitro group was also observed to enhance inhibitory effects. researchgate.net

Conversely, electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) have also been shown to enhance the biological activity in different contexts. For example, 2',5'-dihydroxychalcone (B1234639) derivatives have demonstrated potent anti-inflammatory effects. researchgate.net The enhanced electron density provided by hydroxyl groups can be crucial for antioxidant activity. mdpi.com The interplay between the type and position of these groups determines the ultimate biological outcome. For instance, while nitro-substituted furan chalcones showed moderate urease inhibition, chloro- and carboxyl-substituted analogues were found to be more active. researchgate.net

Table 1: Effect of Electronic Substituents on Urease Inhibition by Furan Chalcone Derivatives

| Compound ID | Phenyl Ring Substituent(s) | IC₅₀ (µM) | Electronic Effect |

|---|---|---|---|

| 4h | 2,5-dichloro | 16.13 ± 2.45 | Electron-Withdrawing |

| 4f | 3,4-dichloro | 21.05 ± 3.52 | Electron-Withdrawing |

| 4o | 2,4-dichloro | 33.96 ± 9.61 | Electron-Withdrawing |

| 4q | Dinitro-substituted | 44.43 ± 6.91 | Electron-Withdrawing |

| 4i | Chloro and Nitro | 90.81 ± 8.99 | Electron-Withdrawing |

| 4l | 4-nitro | 91.43 ± 6.25 | Electron-Withdrawing |

Data sourced from a study on furan chalcones as urease inhibitors. researchgate.net

Beyond electronic effects, the size (steric bulk) and position of substituents significantly impact the activity profiles of chalcone derivatives. Steric hindrance can affect the planarity of the molecule, influencing its ability to fit into the binding site of a biological target. nih.gov

Positional isomerism is particularly critical. A study on furan chalcones as urease inhibitors highlighted this dramatically. While 2,4-dichloro, 2,5-dichloro, and 3,4-dichloro substituted compounds showed promising activity, the 3,5-dichloro analogue was found to be inactive. researchgate.net This indicates that the specific placement of the chloro groups is essential for the molecule to adopt the correct conformation for binding to the enzyme's active site.

Identification of Key Pharmacophoric Elements for Target Modulation

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For chalcone derivatives, the core pharmacophore generally consists of two aromatic rings (one of which is a furan in this case), a linker α,β-unsaturated carbonyl system, and specific hydrogen bond donors/acceptors or hydrophobic centers. acs.org

The α,β-unsaturated ketone unit is a key pharmacophoric element, acting as a Michael acceptor, which can form covalent bonds with nucleophilic residues (like cysteine) in target proteins. acs.orgnih.gov The two aromatic rings serve as crucial hydrophobic regions that anchor the molecule in the binding pocket.

Pharmacophore modeling studies have been used to identify essential features for antibacterial chalcones. A validated three-dimensional model identified key features required for activity. acs.org For xanthine (B1682287) oxidase inhibition, the introduction of carboxyl and hydroxyl groups to the B ring of the chalcone skeleton led to high affinity, attributed to strong hydrogen bond interactions with key amino acid residues in the enzyme's active site. nih.gov The furan ring itself is a critical element, often contributing to enhanced biological activity compared to phenyl-only analogues. iiarjournals.orgacs.org

Strategies for Lead Optimization and Design of High-Potency Analogues

Lead optimization is an iterative process that refines a promising lead compound into a drug candidate by improving its potency, selectivity, and pharmacokinetic properties. patsnap.comnuvisan.com For (E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one derivatives, several strategies can be employed.

Systematic SAR Exploration : Based on initial SAR findings, a systematic modification of the lead compound is undertaken. This involves synthesizing a library of analogues with diverse substituents on both the furan and phenyl rings to probe the effects of electronic and steric properties comprehensively. patsnap.com For example, after identifying that chloro-substituted furan chalcones are potent urease inhibitors, further optimization could involve synthesizing analogues with other halogens (F, Br, I) or trifluoromethyl groups to fine-tune activity. researchgate.net

Bioisosteric Replacement : This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency or pharmacokinetic profiles. mdpi.com For instance, the furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to explore how different heteroatoms affect target binding and metabolic stability.

Molecular Hybridization : This involves combining the chalcone pharmacophore with another known bioactive scaffold to create a hybrid molecule with potentially synergistic or enhanced activity. mdpi.com For example, chalcone moieties have been hybridized with quinoline (B57606) structures to create potent anticancer agents. nih.gov

Structure-Based Drug Design : When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to visualize how chalcone derivatives bind. This allows for the rational design of new analogues with improved complementarity to the binding site, potentially leading to higher potency. nih.gov

Predictive Models for Biological Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These predictive models are invaluable tools in drug design, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. nih.govresearchgate.net

For chalcone derivatives, various 2D and 3D-QSAR models have been developed to predict activities such as anticancer, antibacterial, and antimitotic effects. researchgate.netnih.govresearchgate.net These models utilize a range of molecular descriptors:

Topological descriptors : Describe the atomic connectivity and shape of the molecule.

Electrostatic descriptors : Relate to the charge distribution, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.netnih.gov

Quantum chemical descriptors : Derived from quantum mechanics calculations to describe electronic properties. nih.gov

A QSAR model for the antimitotic activity of 59 chalcone derivatives found that a combination of topological, electrostatic, and quantum chemical descriptors yielded a highly predictive model (R² = 0.965). nih.gov Another QSAR study on antibacterial chalcones revealed that an increase in molecular weight and a decrease in HOMO energy were favorable for inhibitory activity against Bacillus pumilis. researchgate.net These models provide quantitative insights into the SAR, guiding the design of new derivatives with enhanced predicted activity before their synthesis and testing.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one |

| 2',5'-dihydroxychalcone |

| Quinolone |

| Thiophene |

| Pyrrole |

Applications of E 1 3 Furanyl 3 Phenyl 2 Propen 1 One Beyond Direct Biological Activity

Utility as Precursors for Diverse Heterocyclic Systems

The α,β-unsaturated ketone moiety within the chalcone (B49325) structure is a highly reactive synthon, making it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds. researchgate.netacs.org The electrophilic nature of the β-carbon and the carbonyl carbon allows for cyclocondensation reactions with various binucleophiles, leading to the formation of five- and six-membered rings. acs.orgpnrjournal.com This reactivity has been extensively exploited to generate libraries of complex molecules from simple chalcone precursors. researchgate.netresearchgate.net

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are readily synthesized from chalcones. The most common method involves the cyclocondensation reaction of the chalcone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). thepharmajournal.comnih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acidic catalyst like acetic acid or formic acid. researchgate.netnih.gov

The reaction mechanism proceeds via the initial nucleophilic attack of the hydrazine on the β-carbon of the enone system (Michael addition), followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. researchgate.net The use of substituted hydrazines allows for the introduction of various functional groups at the N1 position of the pyrazoline ring. nih.gov This synthetic route is highly efficient for producing 1,3,5-trisubstituted-2-pyrazolines. nih.gov

| Reagent | Catalyst/Solvent | Conditions | Product | Reference(s) |

| Hydrazine Hydrate | Glacial Acetic Acid / Ethanol | Reflux | 5-(3-Furanyl)-3-phenyl-4,5-dihydro-1H-pyrazole | nih.gov |

| Phenylhydrazine | Ethanol | Reflux | 5-(3-Furanyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | thepharmajournal.com |

| Hydrazine Hydrate | Formic Acid | Reflux | 1-(5-(3-furanyl)-3-phenyl-4,5-dihydropyrazol-1-yl)ethanone | youtube.com |

Table 1: Representative conditions for the synthesis of pyrazoline derivatives from chalcones.

The versatility of (E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one as a precursor extends to the synthesis of numerous other heterocyclic systems, including six-membered rings like pyrimidines and five-membered rings like isoxazoles. pnrjournal.comderpharmachemica.com

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives is achieved by reacting the chalcone with nitrogen-containing reagents such as urea, thiourea, or guanidine (B92328) hydrochloride under basic conditions. researchgate.netscribd.comijper.org The reaction involves the condensation of the binucleophile with the α,β-unsaturated carbonyl system of the chalcone, leading to the formation of the dihydropyrimidine (B8664642) ring, which can subsequently be oxidized to the aromatic pyrimidine. ijper.orgijres.org Microwave-assisted synthesis has been shown to be an efficient, environmentally friendly method for this transformation, offering shorter reaction times and high yields. scribd.comijper.org

Isoxazoles: Isoxazole rings can be constructed by the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comresearchgate.netijert.org This cyclization reaction, typically conducted in the presence of a base like potassium hydroxide (B78521) or sodium acetate, results in the formation of 3,5-disubstituted isoxazoles. derpharmachemica.comijert.orgnih.gov The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration. nih.gov

| Target Heterocycle | Reagent | Conditions | Reference(s) |

| Pyrimidine | Urea | Ethanolic KOH, Reflux | researchgate.netijper.org |

| Thio-pyrimidine | Thiourea | Ethanolic KOH, Reflux | ijper.org |

| Amino-pyrimidine | Guanidine Hydrochloride | Ethanolic KOH, Reflux | ijper.org |

| Isoxazole | Hydroxylamine HCl | Ethanolic KOH or NaOAc/AcOH, Reflux | derpharmachemica.comijert.orgnih.gov |

Table 2: Synthesis of other heterocyclic scaffolds from chalcone precursors.

Potential in Polymer Chemistry and Functional Materials Science

The chalcone moiety is a valuable functional group in the field of polymer chemistry and materials science, primarily due to its photoreactive nature. bohrium.comresearchgate.net While direct polymerization of this compound is not commonly reported, its incorporation into polymer structures, either as a pendant group or within the main chain, imparts useful properties to the resulting materials. researchgate.netekb.eg

The key to this functionality is the α,β-unsaturated carbonyl group, which can undergo [2+2] photocycloaddition upon irradiation with UV light (typically in the 300-360 nm range). researchgate.netkpi.ua When chalcone units are part of a polymer system, this reaction leads to crosslinking between polymer chains. kpi.uaresearchgate.net This process transforms a soluble polymer into an insoluble network, a property that is the basis for negative-type photoresists used in microlithography and other printing technologies. researchgate.netkpi.ua Polymers containing pendant chalcone groups often exhibit high photosensitivity, good film-forming abilities, and thermal stability. kpi.uaresearchgate.net

Furthermore, furan-containing chalcones can serve as precursors for polymerizable monomers. For instance, the enone double bond of a furyl chalcone can act as a dienophile in a Diels-Alder reaction with a diene like cyclopentadiene. researchgate.net The resulting adduct, a norbornene derivative, can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP) using catalysts like Grubbs' catalyst. researchgate.net This strategy allows for the synthesis of polymers with fluorescent properties and well-defined structures. researchgate.net Chalcone derivatives have also been incorporated into chitosan (B1678972) films to improve mechanical strength, antioxidant, and antibacterial properties for food packaging applications. nih.gov

Exploration of Photochemical and Optoelectronic Properties

The conjugated π-electron system of this compound, extending across the two aromatic rings and the enone bridge, is responsible for its distinct photochemical and optoelectronic properties. Chalcones are known to absorb strongly in the UV range, typically between 300 and 400 nm. dtic.mil

The primary photochemical reaction of chalcones is the aforementioned [2+2] cycloaddition, which leads to the formation of a cyclobutane (B1203170) ring and is the basis for their use as photocrosslinkers. kpi.ua This dimerization causes a decrease in the characteristic UV absorption of the chalcone chromophore, a change that can be monitored by UV spectroscopy to follow the crosslinking kinetics. dtic.mil

In addition to crosslinking, some chalcone derivatives exhibit fluorescence, with emission properties that are highly dependent on the solvent polarity and the nature of the substituents on the aromatic rings. murraystate.edumdpi.com Chalcones with electron push-pull effects can show strong emission and large Stokes shifts, making them potentially useful as fluorescent dyes for applications like cellular imaging. murraystate.edumdpi.com The introduction of chalcone moieties into larger molecular systems, such as phthalocyanines, has been studied to create materials with specific photochemical properties like singlet oxygen generation for photodynamic therapy. researchgate.net The combination of a conjugated backbone and tunable aromatic substituents makes chalcone derivatives interesting candidates for materials with nonlinear optical (NLO) properties, which are relevant for optoelectronic devices. bohrium.comresearchgate.net

| Property | Observation | Implication / Application | Reference(s) |

| UV Absorption | Strong absorption band around 340 nm. | Light absorption for photochemical reactions. | dtic.mil |

| Photochemical Reactivity | Undergoes [2+2] cycloaddition upon UV irradiation. | Photocrosslinking, negative photoresists. | researchgate.netkpi.uadtic.mil |

| Fluorescence | Some derivatives show strong emission (e.g., 512-567 nm) with large Stokes shifts. | Fluorescent probes, bioimaging agents. | murraystate.edumdpi.com |

| Nonlinear Optics (NLO) | Conjugated system with donor/acceptor groups can exhibit significant NLO properties. | Optoelectronic devices, molecular switches. | bohrium.comresearchgate.net |

Table 3: Summary of Photochemical and Optoelectronic Properties of Chalcone Derivatives.

Future Research Directions and Translational Perspectives for E 1 3 Furanyl 3 Phenyl 2 Propen 1 One

Deepening Mechanistic Understanding of Biological Interactions

A thorough comprehension of how (E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent. Future research should prioritize elucidating the precise mechanisms of action that underpin its observed biological effects. While the broad α,β-unsaturated ketone moiety is known to be a reactive site, detailed studies are required to understand its specific interactions with cellular macromolecules.

Advanced biochemical and biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, could provide high-resolution structural data of the compound bound to its protein targets. This would offer invaluable insights into the specific amino acid residues involved in binding and the conformational changes that occur upon interaction. Furthermore, sophisticated cell-based assays and proteomics approaches can help to unravel the downstream signaling pathways modulated by this chalcone (B49325), moving beyond simple viability assays to a more nuanced understanding of its cellular effects.

Advancements in Asymmetric Synthesis and Green Chemistry Approaches

The synthesis of this compound and its derivatives is a critical aspect of its ongoing investigation. Future efforts in this area should focus on two key aspects: asymmetric synthesis and the adoption of green chemistry principles.